![molecular formula C10H15F3O B070622 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane CAS No. 174771-58-5](/img/structure/B70622.png)
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, also known as EFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCH is a cyclohexane derivative that contains a trifluorovinyl group, making it a highly reactive molecule with unique properties.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a building block to synthesize complex molecules due to its high reactivity and unique functional group. In material science, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with desirable properties, such as high thermal stability and electrical conductivity. In medicinal chemistry, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can reduce inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been reported to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in lab experiments is its high reactivity and unique functional group, which allows for the synthesis of complex molecules and polymers with desirable properties. However, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is also highly reactive and can be hazardous if not handled properly. Therefore, caution should be taken when working with 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in the lab.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with specific properties, such as biodegradability and biocompatibility, for various applications, including drug delivery and tissue engineering.
Conclusion
In conclusion, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is a highly reactive cyclohexane derivative with unique properties that has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of COX-2, making it a potential therapeutic agent for the treatment of inflammatory diseases. While 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has several advantages for lab experiments, caution should be taken when handling it due to its high reactivity. There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, including the optimization of the synthesis method and the investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane involves the reaction of cyclohexene with trifluoroacetaldehyde ethyl hemiacetal in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium ethoxide to obtain 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in high yield and purity. This method has been optimized to produce 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane on a large scale, making it readily available for scientific research.
Eigenschaften
CAS-Nummer |
174771-58-5 |
---|---|
Produktname |
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane |
Molekularformel |
C10H15F3O |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
1-ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane |
InChI |
InChI=1S/C10H15F3O/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
JESQCPAUPDSGDG-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(CC1)C(=C(F)F)F |
Kanonische SMILES |
CCOC1CCC(CC1)C(=C(F)F)F |
Synonyme |
Cyclohexane, 1-ethoxy-4-(trifluoroethenyl)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.